Kokoononol
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Overview
Description
Kokoononol is a triterpenoid compound derived from the inner stem bark of the plant Kokoona zeylanica. It belongs to the D:A-friedo-oleanane series of triterpenes and is known for its unique structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kokoononol involves the extraction of the inner stem bark of Kokoona zeylanica, followed by chemical conversions and spectroscopic methods to elucidate its structure. The compound is identified as 27-hydroxyfriedelane-3,21-dione .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Kokoononol undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of carbonyl groups.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under specific conditions.
Major Products
The major products formed from these reactions include various hydroxylated and carbonyl derivatives of this compound .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex triterpenoids.
Biology: Investigated for its role in plant defense mechanisms.
Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals.
Mechanism of Action
The mechanism of action of Kokoononol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is known to interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Kokoonol: 27-hydroxy-D:A-friedo-oleanan-3-one.
Kokoondiol: 21α,27-dihydroxy-D:A-friedo-oleanan-3-one.
Zeylanol: 6β-hydroxy-D:A-friedo-oleanan-3-one.
Zeylanonol: 6β-hydroxy-D:A-friedo-oleanane-3,21-dione.
Uniqueness
Kokoononol is unique due to its specific hydroxylation pattern and its potential biological activities, which distinguish it from other similar triterpenoids .
Properties
CAS No. |
72183-90-5 |
---|---|
Molecular Formula |
C30H48O3 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(4R,4aS,6bR,8aS,12aR,14aS)-6a-(hydroxymethyl)-4,4a,6b,8a,11,11,14a-heptamethyl-1,2,4,5,6,6a,7,8,9,12,12a,13,14,14b-tetradecahydropicene-3,10-dione |
InChI |
InChI=1S/C30H48O3/c1-19-20(32)8-9-21-27(19,5)11-10-22-28(21,6)13-15-30(18-31)23-16-25(2,3)24(33)17-26(23,4)12-14-29(22,30)7/h19,21-23,31H,8-18H2,1-7H3/t19-,21?,22?,23+,26-,27+,28-,29+,30?/m0/s1 |
InChI Key |
ZHJWYVRDMOUNPD-VMLBPCRSSA-N |
Isomeric SMILES |
C[C@H]1C(=O)CCC2[C@@]1(CCC3[C@]2(CCC4([C@@]3(CC[C@@]5([C@H]4CC(C(=O)C5)(C)C)C)C)CO)C)C |
Canonical SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(C(=O)C5)(C)C)C)C)CO)C)C |
Origin of Product |
United States |
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